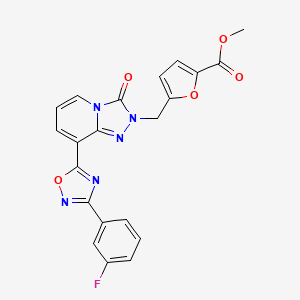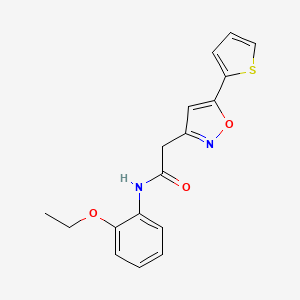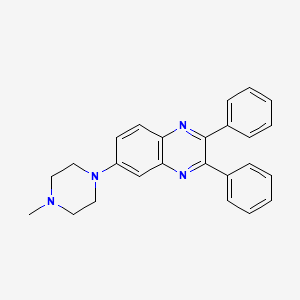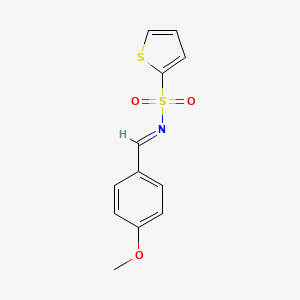
N-(4-methoxybenzylidene)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzylidene)-2-thiophenesulfonamide is a compound of interest in various chemical research fields. While specific research directly addressing this compound is limited, related sulfonamide compounds have been synthesized and studied for their structural, spectroscopic properties, and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
Sulfonamide compounds are typically synthesized through the reaction of sulfonamides with aldehydes in the presence of acid catalysts or base conditions. For example, similar compounds have been synthesized by reacting benzenesulfonamide derivatives with aldehydes or ketones in the presence of acetic acid in ethanol or other solvents, indicating a potential route for synthesizing this compound as well (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is typically characterized using techniques like FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystallography. These methods provide detailed insights into the bond lengths, bond angles, and overall geometry of the molecule, helping to understand its reactivity and properties (Ümit Ceylan et al., 2015).
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizing Properties
N-(4-methoxybenzylidene)-2-thiophenesulfonamide derivatives have been extensively studied for their potential applications in photodynamic therapy (PDT) and as photosensitizers. Research has shown that certain derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit significant photophysical and photochemical properties. These properties make them highly suitable as photosensitizers in PDT, an alternative cancer treatment method. The compounds demonstrate good solubility, favorable fluorescence, adequate production of singlet oxygen, and photostability, crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Enzyme Inhibitor Effects
Studies on this compound derivatives have also revealed their antimicrobial potential and enzyme inhibitory effects. Newly synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, along with their metal complexes, have shown strong antimicrobial activities against various bacterial strains. Additionally, these compounds demonstrated significant inhibition activities on carbonic anhydrase enzymes, which are essential for various physiological functions (Alyar et al., 2018).
Potential in Cancer Treatment and Antifungal Applications
Further research indicates the potential of this compound derivatives in cancer treatment and as antifungal agents. A series of new benzenesulfonamides have been synthesized and tested for their cytotoxic activities, with some showing promising results against human cancer cell lines. Additionally, these compounds have exhibited potent antifungal activities against Aspergillus species, indicating their potential as antifungal agents. The structure-activity relationship trends observed in these studies provide valuable insights for future drug development (Gul et al., 2016), (Gupta & Halve, 2015).
Mécanisme D'action
While the specific mechanism of action for “N-(4-methoxybenzylidene)-2-thiophenesulfonamide” is not available, similar compounds like N-(4-methoxybenzylidene)-4-butylaniline have been studied. It has been found that these compounds can neutralize acids in exothermic reactions to form salts plus water .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNLJKEQHRBU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

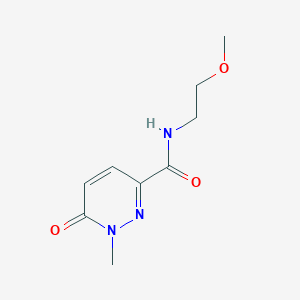
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)
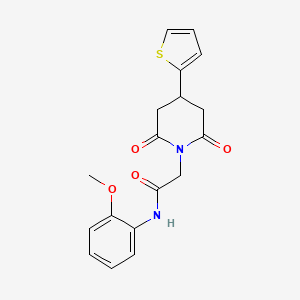
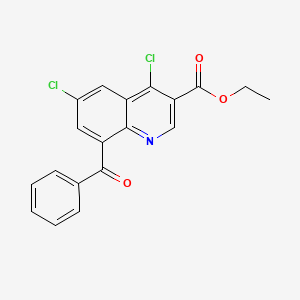


![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)
